

Optimizing Enpp-1-IN-15 dosage for maximum STING activation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enpp-1-IN-15*

Cat. No.: *B12409561*

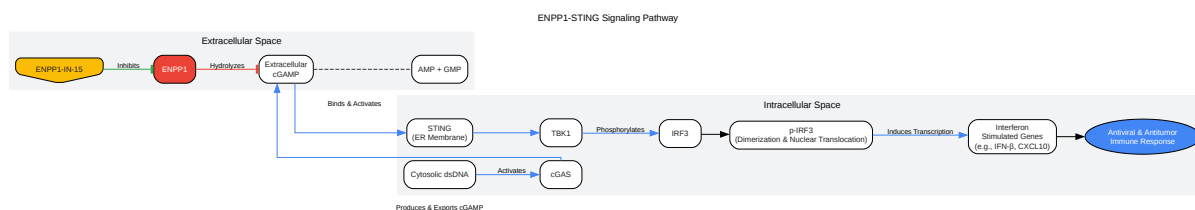
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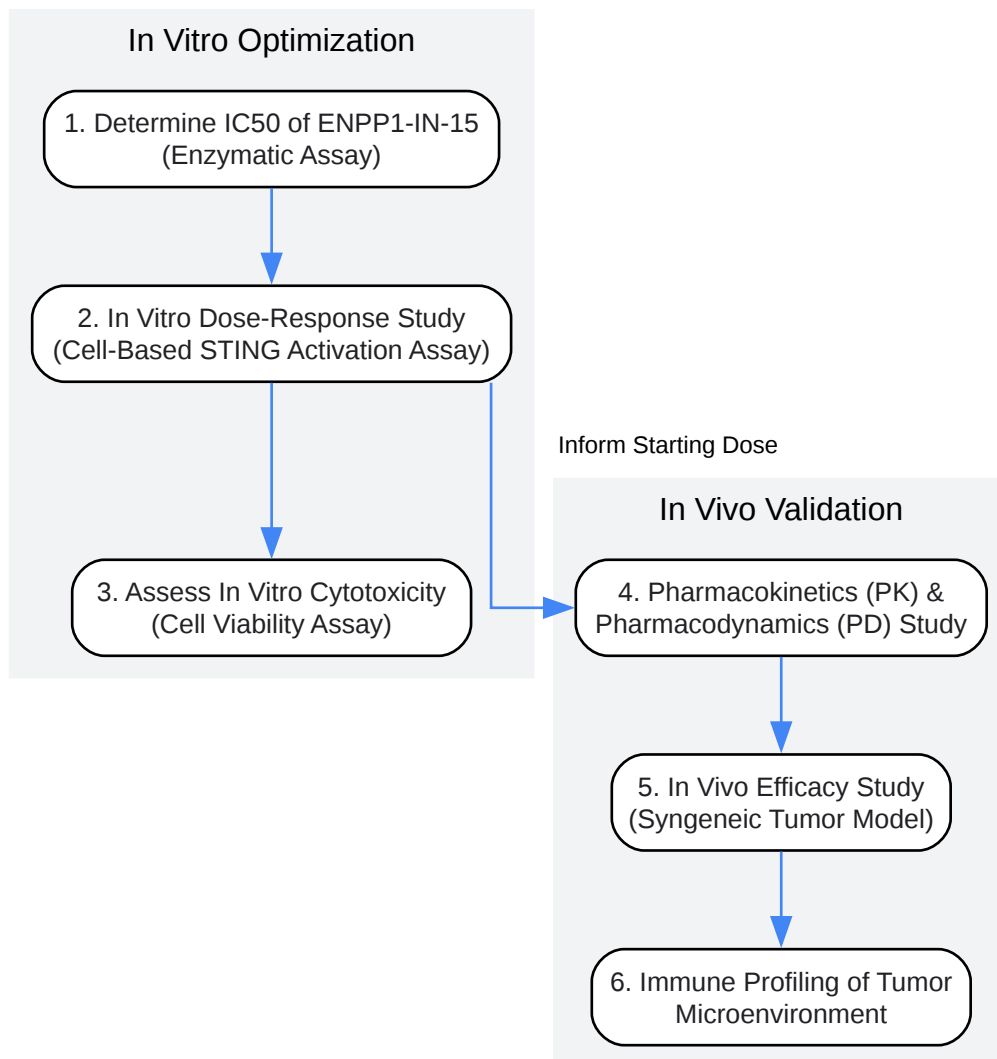
Welcome to the technical support center for ENPP1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of ENPP1-IN-15 for maximum STING (Stimulator of Interferon Genes) activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Understanding the ENPP1-STING Pathway

ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is a key negative regulator of the cGAS-STING pathway. It functions by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), which is produced by cGAS in response to cytosolic DNA. By breaking down cGAMP, ENPP1 prevents its binding to STING, thereby dampening the downstream innate immune response, including the production of type I interferons.[1][2][3][4] ENPP1 inhibitors, such as ENPP1-IN-15, block this hydrolysis, leading to an accumulation of extracellular cGAMP and subsequent activation of the STING pathway.[2][3] This activation is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response.[5]



ENPP1-IN-15 Dosage Optimization Workflow



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- To cite this document: BenchChem. [Optimizing Enpp-1-IN-15 dosage for maximum STING activation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12409561#optimizing-enpp-1-in-15-dosage-for-maximum-sting-activation>]

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